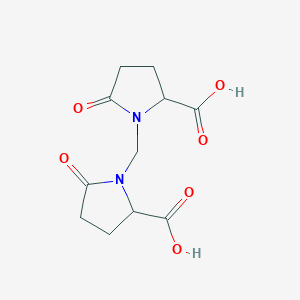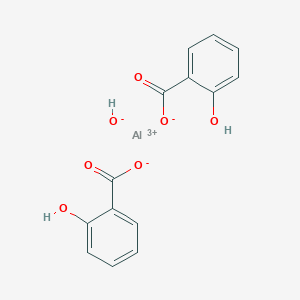
Hydroxyaluminium disalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyaluminium disalicylate, also known as basic aluminium salicylate, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white powder that is insoluble in water and organic solvents, but is soluble in dilute acids and alkalis. Hydroxyaluminium disalicylate has a wide range of potential uses in research, including as a catalyst, as a reagent in chemical reactions, and as a material for drug delivery systems.
Mécanisme D'action
The mechanism of action of hydroxyaluminium disalicylate is not fully understood, but it is believed to involve the formation of a complex between the aluminium ion and the salicylate ion. This complex is thought to act as a Lewis acid catalyst, facilitating the reaction between the reactants.
Effets Biochimiques Et Physiologiques
Hydroxyaluminium disalicylate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it has been shown to have some potential effects on the body, including the inhibition of cyclooxygenase enzymes and the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Hydroxyaluminium disalicylate has several advantages for use in lab experiments. It is highly pure and has a high surface area, making it an effective catalyst and reagent. It is also relatively inexpensive and easy to synthesize. However, it has some limitations, including its insolubility in water and organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on hydroxyaluminium disalicylate. One area of interest is the development of new synthesis methods that can produce hydroxyaluminium disalicylate with specific properties, such as a higher surface area or improved solubility. Another area of interest is the use of hydroxyaluminium disalicylate in drug delivery systems, where it could be used to target specific cells or tissues in the body. Finally, there is potential for hydroxyaluminium disalicylate to be used in the development of new materials, such as metal-organic frameworks or nanomaterials.
Méthodes De Synthèse
Hydroxyaluminium disalicylate can be synthesized using a variety of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The most common method is precipitation, which involves the reaction of aluminium sulfate and sodium salicylate in the presence of sodium hydroxide. This method produces a white powder that is highly pure and has a high surface area.
Applications De Recherche Scientifique
Hydroxyaluminium disalicylate has a wide range of potential applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, including esters, amides, and ethers. It has also been used as a reagent in chemical reactions, such as the synthesis of metal-organic frameworks and the preparation of nanomaterials.
Propriétés
Numéro CAS |
18921-11-4 |
|---|---|
Nom du produit |
Hydroxyaluminium disalicylate |
Formule moléculaire |
C14H11AlO7 |
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
aluminum;2-carboxyphenolate;hydroxide |
InChI |
InChI=1S/2C7H6O3.Al.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+3;/p-3 |
Clé InChI |
KFTNJALKRJCBGB-UHFFFAOYSA-K |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[OH-].[Al+3] |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[OH-].[Al+3] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[OH-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





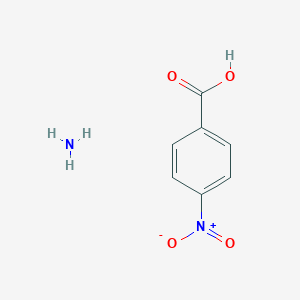


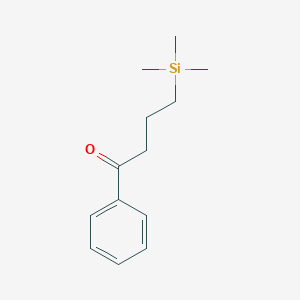


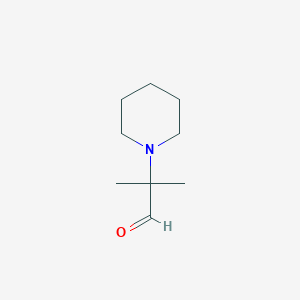


![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)

